molecular formula C14H22N2O2 B023898 3-Hydroxylidocaine CAS No. 34604-55-2

3-Hydroxylidocaine

Cat. No. B023898
CAS RN: 34604-55-2
M. Wt: 250.34 g/mol
InChI Key: PMGUCIDDSCRAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of hydroxy derivatives often involves organocatalytic approaches. For instance, a novel aminooxygenation of oxindoles with nitrosobenzene, catalyzed by a designed quinidine dimer, demonstrates the creation of oxygen-containing tetrasubstituted chiral centers, providing insights into potential synthetic routes for hydroxy compounds (Bui, Candeias, & Barbas, 2010). This example underscores the role of organocatalysis in constructing hydroxy-functionalized molecules.

Molecular Structure Analysis

The molecular structure of hydroxy compounds is often characterized by the presence of a hydroxyl group attached to the carbon framework, influencing the compound's reactivity and stereochemistry. Techniques such as X-ray crystallography provide insights into the nonplanar configurations and intermolecular interactions stabilizing these structures (Aydın et al., 2013).

Chemical Reactions and Properties

Hydroxy compounds participate in a variety of chemical reactions, leveraging the reactivity of the hydroxyl group. For example, hydroxylation processes using biocatalysts like Sphingomonas sp. demonstrate regio- and stereoselective transformations, highlighting the versatility of hydroxy compounds in organic synthesis (Li et al., 2001).

Scientific Research Applications

Veterinary Medicine

  • Application : 3-Hydroxylidocaine is used in combination with lidocaine and epinephrine for a palmar digital nerve block in horses .
  • Method : A single administration of 1 mL of 2% lidocaine HCl (20 mg/horse) with epinephrine 1:100,000 is given over the palmar digital nerve . Blood samples are collected up to 30 h and urine samples up to 48 h post administration .
  • Results : Serum concentrations of lidocaine and 3-hydroxylidocaine were above the LOQ of the assay at 30 h post administration . The terminal half-life was 3.78 h (mean). The rate of absorption (Ka) was 1.92 1/h and the rate of elimination (Kel) was 2.21 1/h .

Cancer Pain Management

  • Application : Lidocaine, which can be metabolized into 3-Hydroxylidocaine, has the potential to help manage neuropathic cancer-related pain when administered as an extended, continuous subcutaneous infusion .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Skin Inflammations

  • Application : Lidocaine, which can be metabolized into 3-Hydroxylidocaine, is used topically to relieve itching, burning, and pain from skin inflammations .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGUCIDDSCRAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188177
Record name 3-Hydroxylidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxylidocaine

CAS RN

34604-55-2
Record name 3-Hydroxylidocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34604-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxylidocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxylidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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